Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate
CAS No.:
Cat. No.: VC15878821
Molecular Formula: C15H20N2O5
Molecular Weight: 308.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O5 |
|---|---|
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | ethyl 3-hydroxy-4-oxospiro[7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-9,4'-oxane]-2-carboxylate |
| Standard InChI | InChI=1S/C15H20N2O5/c1-2-22-13(20)10-11(18)12(19)17-7-3-4-15(14(17)16-10)5-8-21-9-6-15/h18H,2-9H2,1H3 |
| Standard InChI Key | LPPAXFRAKDMNRJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(=O)N2CCCC3(C2=N1)CCOCC3)O |
Introduction
Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate is a complex organic compound characterized by its unique spiro structure, which combines a pyran ring with a pyrido[1,2-a]pyrimidine moiety. This compound has a molecular formula of C15H20N2O5 and a molecular weight of 308.33 g/mol . Its chemical structure and functional groups confer distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate typically involves multi-step reactions. These processes often require careful control of reaction conditions to achieve the desired yield and purity.
Interaction Studies
Interaction studies involving this compound focus on its behavior in biological systems. These studies assess how it interacts with enzymes, receptors, and other biomolecules, which is crucial for understanding its potential therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate | Spiro structure with pyran and pyrido[1,2-a]pyrimidine rings | Unique combination of ring systems and functional groups |
| N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone | Contains a pyridone ring | Different functional groups influencing solubility and reactivity |
| Spiro[cyclohexane-pyran] derivatives | Various spiro structures | Variation in ring size and substitution patterns |
| Pyrido[1,2-a]pyrimidines | Similar heterocyclic frameworks | Differences in substituents affecting biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume